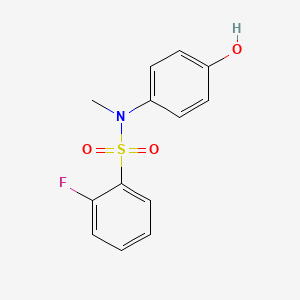

![molecular formula C15H21NO4 B1333087 3-[(叔丁氧羰基)氨基]-3-(2-甲苯基)丙酸 CAS No. 284493-54-5](/img/structure/B1333087.png)

3-[(叔丁氧羰基)氨基]-3-(2-甲苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

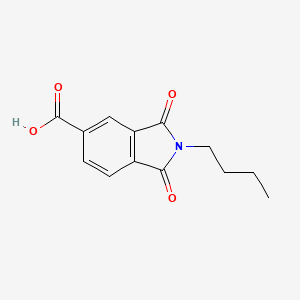

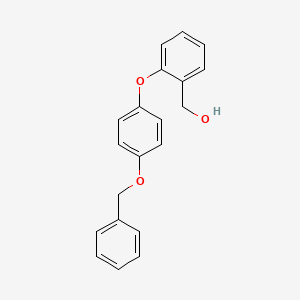

The compound of interest, 3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid, is a derivative of propanoic acid with a tert-butoxycarbonyl-protected amino group and a 2-methylphenyl substituent. This structure suggests potential applications in medicinal chemistry as a building block for drug development due to the presence of the protected amino group, which is a common feature in bioactive molecules.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including protection of functional groups, esterification, and selective cleavage. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate in the production of biotin, was achieved through esterification, amine protection, and thiol protection, with an overall yield of 67% . Similarly, the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid involved coupling a protected glycine derivative with an isoxazolinone, followed by hydrolysis to yield the final products with high enantiomeric excess .

Molecular Structure Analysis

The molecular structure of related compounds can be complex, with multiple chiral centers and protected groups. For example, the crystal structure of O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine revealed a folded conformation of the side chain and a perpendicular orientation of the phenyl rings, highlighting the importance of N-methylation in determining peptide conformation . The molecular structure often plays a crucial role in the biological activity and pharmacokinetic properties of the compound.

Chemical Reactions Analysis

Compounds with tert-butoxycarbonyl-protected amino groups are versatile intermediates that can undergo various chemical reactions. For instance, the tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the amino group . Additionally, the presence of a protected amino group can facilitate reactions such as 1,3-dipolar cycloadditions, as seen in the synthesis of (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butoxycarbonyl-protected amino acids are influenced by the protective groups and the overall molecular structure. These properties are critical for the compound's stability, solubility, and reactivity. For example, the tert-butoxycarbonyl group increases the steric bulk and protects the amino group from unwanted reactions during synthesis . The esters of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid have been evaluated for their safety in food contact materials, indicating the importance of assessing the migration limits and potential consumer exposure to these compounds .

科学研究应用

Synthesis and Polymerization

- 3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid is used in the synthesis and polymerization of novel amino acid-derived acetylene monomers for producing polymers with unique properties (Gao, Sanda, & Masuda, 2003).

Enzymatic Synthesis

- This compound plays a role in enzymatic synthesis, particularly as an intermediate in the production of essential biochemicals like biotin, which is crucial for metabolic processes (Shuanglin et al., 2014).

Bioorganic Chemistry

- In bioorganic chemistry, derivatives of this compound are synthesized for exploring its potential in creating new pharmacophores, substances that modulate biological processes (Kubryk & Hansen, 2006).

Pharmaceutical Synthesis

- The compound is utilized in the synthesis of various pharmaceutical agents, including neuroexcitants and other biologically active molecules (H. Pajouhesh et al., 2000).

Antimicrobial Research

- It's involved in the creation of compounds with antimicrobial properties, showcasing its significance in developing new antibacterial agents (Amit A. Pund et al., 2020).

Chemical Characterization

- The compound is studied for its chemical properties and structure, aiding in the understanding of its role in various chemical reactions and processes (E. Jankowska et al., 2002).

Catalysis and Synthesis

- It's used in catalytic processes to synthesize other important chemical intermediates and products, demonstrating its versatility in chemical synthesis (A. Heydari et al., 2007).

属性

IUPAC Name |

3-(2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDMSBGBNGEQDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377432 |

Source

|

| Record name | 3-[(tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | |

CAS RN |

284493-54-5 |

Source

|

| Record name | 3-[(tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

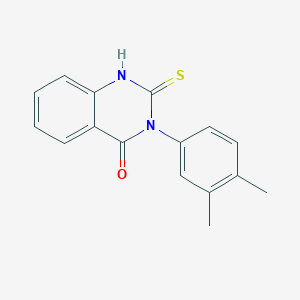

![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)

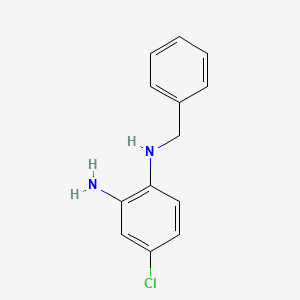

![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)

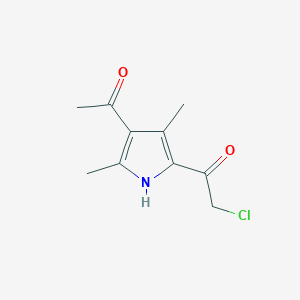

![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)

![Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1333050.png)